molecular formula C146H237N44O41S6 B1151361 Tamapin

Tamapin

Cat. No.: B1151361
M. Wt: 3459.00 Da
Attention: For research use only. Not for human or veterinary use.
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Description

Tamapin is a 31-amino acid peptide toxin derived from the venom of the Indian red scorpion (Mesobuthus tamulus) . It belongs to the α-KTx5 subfamily of scorpion toxins and has a molecular weight of ~3.5 kDa (3,459 Da) with the chemical formula C₁₄₆H₂₃₇N₄₄O₄₁S₆ . Its primary structure includes six conserved cysteine residues forming three disulfide bonds, critical for stabilizing its tertiary structure . This compound is a high-affinity blocker of small-conductance calcium-activated potassium (SK) channels, particularly SK2 (KCa2.2), with an IC₅₀ of 24 pM—the most potent SK2 inhibitor identified to date . It exhibits remarkable selectivity, showing 1,750-fold and 70-fold preference for SK2 over SK1 (IC₅₀ = 42 nM) and SK3 (IC₅₀ = 1.7 nM), respectively .

In cancer models, recombinant this compound induces apoptosis in SK2-expressing Jurkat T cells (IC₅₀ = 13.6 nM) and MDA-MB-231 breast cancer cells (IC₅₀ = 0.9 nM) while sparing normal human peripheral blood lymphocytes (80–88% viability at maximal concentrations) . In neurological contexts, this compound reverses motor learning deficits in fetal alcohol spectrum disorder (FASD) mouse models by normalizing SK2-mediated afterhyperpolarization currents in cortical neurons .

Properties

Molecular Formula

C146H237N44O41S6

Molecular Weight

3459.00 Da

Appearance

White lyophilized solidPurity rate: > 97 %AA sequence: Ala-Phe-Cys3-Asn-Leu-Arg-Arg-Cys8-Glu-Leu-Ser-Cys12-Arg-Ser-Leu-Gly-Leu-Leu-Gly-Lys-Cys21-Ile-Gly-Glu-Glu-Cys26-Lys-Cys28-Val-Pro-Tyr-NH2Length (aa): 31

Origin of Product

United States

Comparison with Similar Compounds

Scyllatoxin (Leiurotoxin I)

  • Origin : Scorpion Leiurus quinquestriatus hebraeus .
  • Sequence Similarity : 77% with this compound .
  • Target : Binds SK1, SK2, and SK3 with lower selectivity (IC₅₀ for SK2 = ~0.5–2 nM) .
  • Applications : Less suitable for selective SK2 inhibition due to broader channel affinity .

PO5

  • Origin : Scorpion Orthochirus scrobiculosus .
  • Sequence Similarity : 74% with this compound .
  • Target : Inhibits SK2 and intermediate-conductance Ca²⁺-activated K⁺ (IK) channels .
  • Limitations : Lacks this compound’s SK2 specificity, complicating its use in channel-subtype studies .

Apamin

  • Origin: Honeybee (Apis mellifera) venom .
  • Structure: 18-amino acid peptide with two disulfide bonds .
  • Target : Blocks SK1 and SK2 (IC₅₀ = 0.1–2 nM for SK2) but is toxic to central nervous systems at low doses .
  • Drawbacks: Poor blood-brain barrier penetration and non-specific neurotoxicity limit clinical utility .

Key Research Findings

Selectivity and Mutagenesis Studies

  • This compound’s SK2 selectivity arises from charged residues (Arg6, Arg7, Arg13) that interact with channel pore regions . Alanine substitutions (e.g., R6A, R7A) reduce cytotoxicity in Jurkat cells by 2–10-fold, confirming these residues’ functional importance .
  • The E25K/K27E mutant exhibits enhanced SK3 inhibition (IC₅₀ < 10 nM) while retaining partial SK2 activity, making it a candidate for targeting SK3-driven cancer metastasis .

Therapeutic Advantages

  • Cancer : this compound’s low toxicity to lymphocytes enables selective targeting of SK2-overexpressing tumors . In contrast, apamin’s neurotoxicity and scyllatoxin’s multi-channel effects pose safety risks .
  • Neurology : this compound crosses the blood-brain barrier (15 μg/kg dose) and rescues motor learning in FASD mice without altering locomotor activity or anxiety-like behavior .

Data Tables

Table 1. Comparison of this compound with Structurally Related Toxins

Property This compound Scyllatoxin Apamin
Source Mesobuthus tamulus Leiurus quinquestriatus Apis mellifera
Length (AA) 31 31 18
Disulfide Bonds 3 3 2
SK2 IC₅₀ 24 pM 0.5–2 nM 0.1–2 nM
SK1/SK2 Selectivity 1,750:1 ~10:1 ~1:1
Therapeutic Index High (lymphocyte-safe) Moderate Low (neurotoxic)

Table 2. Cytotoxicity of this compound Mutants in Cancer Cells

Mutant Jurkat E6-1 IC₅₀ (nM) MDA-MB-231 IC₅₀ (nM)
Wild-Type 13.6 0.9
R6A 28.2 5.4
R7A 45.6 1.2
E25K/K27E N/A SK3 IC₅₀ < 10

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